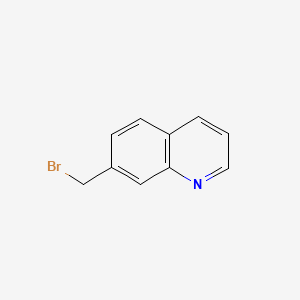

7-(Bromomethyl)quinoline

Vue d'ensemble

Description

7-(Bromomethyl)quinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their broad range of biological activities and applications in various fields such as medicine, chemistry, and industry. The bromomethyl group at the 7th position of the quinoline ring enhances its reactivity, making it a valuable intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)quinoline typically involves the bromination of 7-methylquinoline. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 7-(Bromomethyl)quinoline undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form quinoline carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Nucleophilic Substitution: Products include azidoquinoline, thiocyanatoquinoline, and aminoquinoline derivatives.

Oxidation: Products include quinoline carboxylic acids and quinoline N-oxides.

Reduction: Products include methylquinoline and other reduced derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

7-(Bromomethyl)quinoline has shown potential in the development of therapeutic agents, particularly for neurodegenerative diseases such as Alzheimer's disease. Research indicates that quinoline derivatives can exhibit significant biological activities, including:

- Cholinesterase Inhibition : Compounds with a quinoline structure have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer’s disease. For instance, derivatives containing electron-donating groups at the 7-position have demonstrated dual inhibition capabilities, making them promising candidates for further development .

- Antifungal Activity : Studies have explored the antifungal properties of quinoline derivatives against pathogens like Candida albicans. The binding affinities of various analogues have been assessed through molecular docking studies, revealing that certain derivatives exhibit stronger interactions than traditional antifungal agents like fluconazole .

- Antiviral Properties : Quinoline derivatives have also been investigated for their antiviral activity. For example, compounds derived from andrographolide and modified with quinoline structures have shown effectiveness against Zika virus, indicating the versatility of quinoline-based compounds in combating viral infections .

Chemical Synthesis and Modification

The synthesis of this compound allows for further chemical modifications that can enhance its biological activity or alter its properties for specific applications:

- Oxidation Reactions : The bromomethyl group can be oxidized to yield carboxylic acid derivatives, which may possess different pharmacological profiles. This transformation has been successfully achieved under specific conditions, demonstrating the compound's adaptability in synthetic chemistry .

- Structural Modifications : The introduction of various substituents at the 7-position can significantly influence the compound's reactivity and biological activity. Research indicates that higher yields are typically observed with 7-substituted quinolines compared to those with substitutions at other positions .

Data Table: Biological Activities of this compound Derivatives

Case Studies

Several case studies highlight the practical applications of this compound:

- Anti-Alzheimer's Research : A study focused on synthesizing various quinoline derivatives to evaluate their inhibitory effects on cholinesterase enzymes demonstrated that certain modifications led to enhanced activity against AChE and BChE, suggesting potential therapeutic benefits for treating Alzheimer's disease .

- Antifungal Development : Research on pyrrolo[1,2-a]quinoline analogues indicated that these compounds could serve as novel antifungal agents against drug-resistant strains of Candida albicans. The study provided insights into their binding mechanisms and pharmacokinetic properties, paving the way for future drug development .

Mécanisme D'action

The mechanism of action of 7-(Bromomethyl)quinoline depends on its specific application. In biological systems, it can interact with various molecular targets such as enzymes, receptors, and nucleic acids. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition or modification of their function. This property is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparaison Avec Des Composés Similaires

7-Methylquinoline: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

8-(Bromomethyl)quinoline: Similar structure but with the bromomethyl group at the 8th position, leading to different reactivity and applications.

7-Chloromethylquinoline: Contains a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and chemical properties.

Uniqueness: 7-(Bromomethyl)quinoline is unique due to the presence of the bromomethyl group at the 7th position, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of bioactive and industrially important compounds.

Activité Biologique

7-(Bromomethyl)quinoline is a significant derivative of quinoline, a bicyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial, antitumor, and anti-inflammatory therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with bacterial DNA. The compound forms a ternary complex with DNA and key enzymes such as gyrase and topoisomerase IV, effectively blocking bacterial DNA supercoiling, which is crucial for DNA replication and transcription . This mode of action not only inhibits bacterial growth but also demonstrates potential against various pathogens.

Biochemical Pathways

Quinoline derivatives, including this compound, have been reported to influence several biochemical pathways:

- Inhibition of Hemozoin Polymerization : This process is vital in the life cycle of malaria parasites, suggesting that this compound may have antimalarial properties.

- Antimicrobial Activity : Studies indicate that this compound exhibits broad-spectrum antimicrobial effects against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumonia .

Pharmacological Properties

The pharmacokinetics of this compound are critical for its therapeutic efficacy. Key properties include:

- Absorption : The compound's lipophilicity enhances its absorption in biological systems.

- Distribution : It tends to accumulate in tissues, which can be beneficial for targeting specific infections.

- Metabolism : The metabolic pathways can alter its bioactivity and toxicity profiles.

- Excretion : Understanding the excretion routes is essential for assessing potential side effects and interactions with other drugs.

Comparative Analysis

To provide a clearer understanding of the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Methylquinoline | Lacks bromomethyl group | Less reactive in nucleophilic substitutions |

| 8-(Bromomethyl)quinoline | Bromomethyl at the 8th position | Different reactivity and applications |

| 7-Chloromethylquinoline | Chloromethyl instead of bromomethyl | Varies in reactivity and chemical properties |

| 7-(Bromomethyl)-4-(furan-3-YL)quinoline | Contains furan moiety | Enhanced reactivity and biological profile |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various quinoline derivatives, including this compound. The results showed inhibition zones ranging from 22 mm to 25 mm against Pseudomonas aeruginosa and Klebsiella pneumonia, demonstrating comparable efficacy to standard antibiotics .

- Antitumor Activity : In another research project, derivatives of quinoline were tested for their antitumor properties. The findings indicated that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines through apoptosis induction mechanisms.

- Inhibition Studies : Research focused on the inhibition of enzymes involved in metabolic pathways revealed that this compound can bind effectively to various targets, leading to decreased enzyme activity and subsequent biological effects.

Propriétés

IUPAC Name |

7-(bromomethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDJYELCKVSSGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CBr)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556833 | |

| Record name | 7-(Bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769100-08-5 | |

| Record name | 7-(Bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.